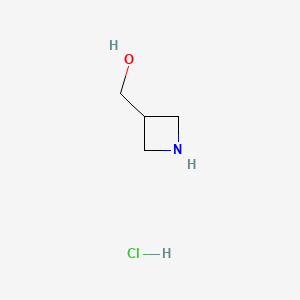

3-Azetidinemethanol hydrochloride

描述

The exact mass of the compound Azetidin-3-ylmethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

azetidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUVQGSNKVDBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647357 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928038-44-2 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)azetidine hydrochloride (CAS 928038-44-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)azetidine hydrochloride, a key building block in medicinal chemistry. This document outlines its physicochemical properties, synthesis, analytical data, and its significant role in the development of novel therapeutics, particularly in the field of oncology.

Physicochemical Properties

3-(Hydroxymethyl)azetidine hydrochloride is a hygroscopic solid that is soluble in water.[1][2] It is typically stored at temperatures ranging from room temperature to -20°C to maintain its stability.[2][3] The compound is known to be an irritant to the eyes, respiratory system, and skin.[3]

| Property | Value | Source(s) |

| CAS Number | 928038-44-2 | [3] |

| Molecular Formula | C₄H₉NO·HCl | [3] |

| Molecular Weight | 123.58 g/mol | [3] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 714 °C (Note: This value from a single supplier is likely erroneous and significantly higher than expected for a small organic molecule. The related compound, 3-hydroxyazetidine hydrochloride, has a melting point of 85-90 °C.) | [2][3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and methanol (B129727). | [2] |

| Storage Temperature | -20 °C to Room Temperature | [2][3] |

| Sensitivity | Hygroscopic | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the 3-(hydroxymethyl)azetidinium cation. These predictions are based on standard chemical shift increments and may vary from experimental values.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~3.9-4.2 | Multiplet | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~3.7-3.9 | Multiplet | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~3.6 | Doublet | 2H | -CH₂-OH |

| ~3.0-3.3 | Multiplet | 1H | -CH- (azetidine ring) |

| Variable | Broad Singlet | 2H | -NH₂⁺- |

| Variable | Singlet | 1H | -OH |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Atom |

| ~65 | -CH₂-OH |

| ~55 | -CH₂- (azetidine ring) |

| ~35 | -CH- (azetidine ring) |

Infrared (IR) Spectroscopy (Expected)

An experimental IR spectrum for 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ due to the ammonium (B1175870) salt.

-

C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the azetidine (B1206935) ring and the hydroxymethyl group.

-

C-O Stretch: A band in the region of 1000-1250 cm⁻¹ for the primary alcohol.

Mass Spectrometry (MS) (Expected)

In an electrospray ionization (ESI) mass spectrum, 3-(Hydroxymethyl)azetidine hydrochloride would be expected to show a prominent peak for the parent ion of the free base (azetidin-3-ylmethanol) at an m/z of approximately 88.12 [M+H]⁺.

Synthesis

Representative Experimental Protocol: Deprotection of N-Benzyl-3-hydroxyazetidine

This protocol describes the synthesis of 3-hydroxyazetidine hydrochloride via the hydrogenolysis of 1-benzyl-3-hydroxyazetidine.[4]

Materials:

-

1-Benzyl-3-hydroxyazetidine

-

Methanol

-

4M Hydrochloric acid (HCl) in water

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (B1210297)

-

Hydrogen gas

Procedure:

-

Dissolve 1163 g of 1-benzyl-3-hydroxyazetidine in 5.8 kg of methanol.[4]

-

Add 1.8 L of 4M aqueous HCl solution to the mixture.[4]

-

Carefully add 35 g of 10% palladium on carbon to the solution.[4]

-

Transfer the mixture to a suitable hydrogenation reactor.

-

Pressurize the reactor with hydrogen gas and maintain the pressure while stirring for 8 hours.[4]

-

Monitor the reaction for the complete consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the palladium on carbon catalyst.

-

Wash the filter cake with a small amount of methanol and combine the filtrates.[4]

-

Concentrate the combined filtrates under reduced pressure, which will cause a large amount of white solid to precipitate.[4]

-

Add ethyl acetate to the concentrated mixture and stir for 5 minutes.[4]

-

Filter the solid, wash with ethyl acetate, and dry under vacuum to yield 3-hydroxyazetidine hydrochloride as a white solid.[4]

Note: The synthesis of 3-(Hydroxymethyl)azetidine hydrochloride would likely follow a similar deprotection step from an N-protected precursor, such as N-Boc-3-(hydroxymethyl)azetidine or N-benzyl-3-(hydroxymethyl)azetidine.

Synthetic Workflow Diagram

Caption: Representative synthetic workflow for a related azetidine derivative.

Applications in Drug Discovery

The azetidine scaffold is of significant interest in medicinal chemistry due to its unique conformational properties, which can enhance binding affinity and metabolic stability of drug candidates.[1] 3-(Hydroxymethyl)azetidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

A notable application of 3-(hydroxymethyl)azetidine derivatives is in the development of inhibitors for DNA polymerase theta (Polθ).[5] Polθ is a key enzyme in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ).[6][7]

Polymerase Theta (Polθ) Inhibition and Synthetic Lethality

In normal cells, DNA double-strand breaks are primarily repaired through high-fidelity pathways like homologous recombination (HR), which relies on proteins such as BRCA1 and BRCA2.[7] However, in many cancers, these high-fidelity pathways are compromised due to mutations in genes like BRCA1 and BRCA2.[7] These cancer cells become heavily reliant on alternative, more error-prone repair pathways like TMEJ, which is mediated by Polθ.[6][7]

This reliance creates a therapeutic window based on the concept of "synthetic lethality." By inhibiting Polθ in cancer cells that are already deficient in homologous recombination, both major DNA double-strand break repair pathways are blocked, leading to the accumulation of lethal DNA damage and selective cancer cell death.[6][7][8][9]

Derivatives of 3-(hydroxymethyl)azetidine have been identified as potent and selective inhibitors of Polθ's polymerase activity.[5] These inhibitors can enhance the efficacy of other cancer therapies, such as PARP inhibitors, and have the potential to overcome resistance to these agents.[6][9]

Signaling Pathway of Polθ Inhibition in BRCA-Deficient Cancer

Caption: Synthetic lethality via Polθ inhibition in BRCA-deficient cells.

Safety and Handling

3-(Hydroxymethyl)azetidine hydrochloride is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.[3]

References

- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 3. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR spectrum [chemicalbook.com]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR [m.chemicalbook.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance [ideas.repec.org]

- 8. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-Azetidinemethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 3-Azetidinemethanol hydrochloride. This key building block is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. This document offers detailed experimental protocols, tabulated spectroscopic data, and logical workflows to support the synthesis, characterization, and application of this versatile azetidine (B1206935) derivative.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on typical values for azetidine rings, primary alcohols, and hydrochloride salts of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Typical Values in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 2H | -CH₂- (Azetidine Ring) |

| ~3.8-4.0 | m | 2H | -CH₂- (Azetidine Ring) |

| ~3.6 | d | 2H | -CH₂OH |

| ~3.2-3.4 | m | 1H | -CH- (Azetidine Ring) |

Table 2: ¹³C NMR Spectroscopic Data (Typical Values in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~62-65 | -CH₂OH |

| ~50-55 | -CH₂- (Azetidine Ring) |

| ~35-40 | -CH- (Azetidine Ring) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Typical Solid-State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

| 2400-2800 | Broad | N-H stretch (secondary ammonium (B1175870) salt) |

| 1580-1610 | Medium | N-H bend (secondary ammonium salt) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry

Table 4: Mass Spectrometry Data (Typical ESI-MS)

| m/z | Interpretation |

| 88.07 | [M+H]⁺ (protonated base) |

| 70.05 | [M+H - H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a protected azetidine-3-carboxylic acid derivative followed by deprotection.

Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid

-

To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-3-azetidinemethanol.

Step 2: Deprotection to this compound

-

Dissolve the 1-Boc-3-azetidinemethanol from the previous step in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Use the residual solvent peak as an internal reference for chemical shifts.

Infrared (IR) Spectroscopy

-

Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

Mass Spectrometry

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Visualization of Workflows

The following diagrams illustrate the key processes related to this compound.

Technical Guide: Solubility Profile of 3-(Hydroxymethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)azetidine hydrochloride is a heterocyclic organic compound belonging to the azetidine (B1206935) class. Azetidines are four-membered nitrogen-containing rings that have garnered significant interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational rigidity, which can be advantageous for optimizing ligand-protein interactions and improving metabolic stability. The incorporation of a hydroxymethyl group provides a polar functional group that can participate in hydrogen bonding, influencing the molecule's solubility and potential biological activity.

This technical guide provides a comprehensive overview of the available solubility data for 3-(Hydroxymethyl)azetidine hydrochloride, detailed experimental protocols for its solubility determination, and a discussion of its relevance in the broader context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)azetidine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 928038-44-2 | Aspira Chemical |

| Molecular Formula | C₄H₉NO·HCl | Aspira Chemical |

| Molecular Weight | 123.58 g/mol | Aspira Chemical |

| Appearance | White to light yellow solid powder | InvivoChem[1] |

| Melting Point | 714 °C | Aspira Chemical |

| logP | 0.328 | InvivoChem[1] |

Solubility Data

Quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride is not extensively reported in peer-reviewed literature. However, qualitative descriptions and some vendor-supplied data provide insights into its solubility profile.

Qualitative Solubility

Multiple sources indicate that 3-(Hydroxymethyl)azetidine hydrochloride is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. Some sources further qualify this as "slightly soluble" in these solvents.

Quantitative Solubility

The following table summarizes the available quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride. It is important to note that this data is limited and further experimental determination is recommended for specific applications.

| Solvent | Temperature | Concentration | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (809.19 mM) | Not Specified | InvivoChem[1] |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Not Specified | ≥ 2.5 mg/mL (20.23 mM) | Not Specified | InvivoChem[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided. These methods are based on standard pharmaceutical industry practices for determining the thermodynamic and kinetic solubility of amine hydrochloride salts.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-(Hydroxymethyl)azetidine hydrochloride to a known volume of the desired solvent (e.g., water, methanol, DMSO, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved 3-(Hydroxymethyl)azetidine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(Hydroxymethyl)azetidine hydrochloride in a suitable organic solvent, typically DMSO (e.g., 10 mM or 100 mM).

-

Assay Plate Preparation: Add a small aliquot of the DMSO stock solution to a 96-well microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or using automated methods such as nephelometry or turbidimetry.

-

Quantification (Optional): For a more quantitative assessment, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS or another sensitive analytical technique.

Role of Azetidines in Drug Discovery

The azetidine scaffold is a valuable building block in modern drug discovery.[2][3] Its rigid, four-membered ring structure offers several advantages:

-

Conformational Constraint: The strained ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

-

Improved Physicochemical Properties: The introduction of an azetidine ring can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.

-

Novel Chemical Space: Azetidine derivatives provide access to unique chemical structures that can be explored for novel biological activities.

Substituted azetidines have been investigated for a wide range of therapeutic applications, including as antibacterial agents, central nervous system stimulants, and inhibitors of various enzymes. For instance, recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ), an emerging target for cancer therapy.[4]

Visualizations

Representative Synthetic Workflow

The following diagram illustrates a general synthetic route for the preparation of 3-(hydroxymethyl)azetidine derivatives, which often involves the reduction of a corresponding carboxylic acid or ester.

Caption: A generalized workflow for the synthesis of 3-(hydroxymethyl)azetidine derivatives.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the thermodynamic solubility of 3-(Hydroxymethyl)azetidine hydrochloride.

Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion

While comprehensive quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride remains limited in the public domain, available information indicates its solubility in common polar solvents. The provided experimental protocols offer a robust framework for researchers to determine its precise solubility in various media, which is essential for advancing its potential applications in drug discovery and development. The unique structural features of the azetidine scaffold continue to make its derivatives, such as 3-(Hydroxymethyl)azetidine hydrochloride, attractive candidates for further investigation in medicinal chemistry.

References

An In-depth Technical Guide to 3-Azetidinemethanol Hydrochloride

This guide provides comprehensive information on the chemical properties, synthesis, and applications of 3-Azetidinemethanol hydrochloride, a key intermediate in pharmaceutical research and development. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a commercially available organic compound. Its fundamental chemical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| Synonyms | Azetidin-3-ylmethanol (B1282361) hydrochloride, 3-(Hydroxymethyl)azetidine hydrochloride | [2][3] |

| Appearance | White to almost white powder or crystal | [2][3] |

| CAS Number | 928038-44-2 | [1][3] |

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of this compound from its Boc-protected precursor, 1-Boc-Azetidine-3-yl-methanol.

Debocylation of 1-Boc-3-hydroxymethylazetidine

Objective: To remove the tert-Butoxycarbonyl (Boc) protecting group from 1-Boc-3-hydroxymethylazetidine to yield this compound.

Materials:

-

1-Boc-3-hydroxymethylazetidine

-

4M Hydrogen chloride in dioxane

Procedure:

-

Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).[3]

-

Add a solution of 4M hydrogen chloride in dioxane (1 mL).[3]

-

Stir the reaction mixture at room temperature for 20 hours.[3]

-

Upon completion of the reaction, concentrate the mixture to obtain the final product, this compound.[3]

Expected Outcome: The procedure is expected to yield this compound as a white solid with a high yield (approximately 90.91%).[3]

Applications

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of inhibitors for the human rhinovirus (HRV), the primary cause of the common cold.[3]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

References

Commercial Availability of 3-(Hydroxymethyl)azetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 3-(hydroxymethyl)azetidine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics targeting DNA repair pathways.

Commercial Availability

3-(Hydroxymethyl)azetidine hydrochloride (CAS No: 189960-58-3) is available from various chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial data for this compound and its derivatives.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Aspira Chemical | 3-(Hydroxymethyl)azetidine hydrochloride | 928038-44-2 | 96% | - | Email for quote |

| BLD Pharm | 3-(hydroxymethyl)azetidine-3-carbonitrile | 1554429-44-5 | - | - | Inquire |

| BLD Pharm | 3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride | 1820684-49-8 | - | - | Inquire |

| Capot Chemical | benzyl (B1604629) 3-(hydroxymethyl)azetidine-1-carboxylate | 618446-42-7 | - | - | Inquire |

| Knight Chemicals | tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate | - | >95% | 1 g | $432.00 |

| AChemBlock | 3-(Trifluoromethoxy)azetidine hydrochloride | 1803590-72-8 | 97% | - | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocols

The synthesis of 3-(hydroxymethyl)azetidine hydrochloride can be achieved through various routes. A common strategy involves the cyclization of an appropriate precursor followed by deprotection. Below is a representative synthetic protocol adapted from literature for the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be modified for the target molecule.[1]

Example Synthesis of 3-Hydroxyazetidine Hydrochloride [1]

-

Step 1: Ring Opening of Epichlorohydrin. Benzylamine is dissolved in water and cooled. Epichlorohydrin is slowly added to the solution, and the reaction is maintained at a low temperature for 12 hours. The intermediate product is obtained after filtration and washing.

-

Step 2: Cyclization. The intermediate from Step 1 is treated with an acid-binding agent, such as sodium carbonate, to facilitate ring closure to form 1-benzyl-3-hydroxyazetidine.

-

Step 3: Deprotection. The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, and a solution of hydrochloric acid is added, followed by palladium on carbon (Pd/C). The mixture is subjected to hydrogenation to remove the benzyl protecting group, yielding 3-hydroxyazetidine hydrochloride. The final product is isolated by filtration and crystallization.

A similar multi-step synthesis can be envisioned for 3-(hydroxymethyl)azetidine, likely starting from a different epoxide precursor or employing a strategy involving the reduction of a carboxylic acid or ester at the 3-position of the azetidine (B1206935) ring.[2]

Application in Drug Discovery: Inhibition of Polymerase Theta (Polθ)

Azetidine scaffolds are increasingly recognized for their potential in drug discovery.[3] Notably, derivatives of 3-hydroxymethyl-azetidine have emerged as potent inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[4][5]

The Role of Polymerase Theta in DNA Repair

Polθ is an attractive target in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[5] These cancer cells become reliant on the error-prone MMEJ pathway for survival, making them susceptible to Polθ inhibitors. The inhibition of Polθ leads to an accumulation of DNA damage, ultimately triggering cell death in these cancer cells.[6]

Caption: Microhomology-Mediated End Joining (MMEJ) Pathway and Inhibition by 3-(hydroxymethyl)azetidine derivatives.

Experimental Workflow: Polymerase Theta Inhibition Assay

The inhibitory activity of compounds like 3-(hydroxymethyl)azetidine hydrochloride derivatives against Polθ can be assessed using various biochemical assays. A common method is a fluorescence-based primer extension assay.

Caption: Experimental workflow for a Polymerase Theta (Polθ) inhibitor screening assay.

Detailed Protocol for Polymerase Theta Inhibition Assay (Adapted from commercially available assay kits)[7]

-

Assay Preparation:

-

Prepare a 96-well plate with 1x Assay Buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., a 3-(hydroxymethyl)azetidine derivative) in assay buffer. Add the diluted inhibitor to the designated wells.

-

Add a solution of recombinant human Polθ enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Incubation:

-

To initiate the polymerase reaction, add a mixture of the DNA substrate (a single-stranded DNA template with a primer) and dNTPs to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

-

Detection and Analysis:

-

Stop the reaction and add a fluorescent dye that specifically binds to double-stranded DNA (dsDNA). The amount of dsDNA produced is directly proportional to the Polθ activity.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of inhibition is calculated by comparing the fluorescence signal in the inhibitor-treated wells to the positive control (enzyme without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.

-

This technical guide provides a foundational understanding of the commercial landscape, synthesis, and a key application of 3-(hydroxymethyl)azetidine hydrochloride for professionals in the field of drug discovery and development. The unique structural features of the azetidine ring, combined with its demonstrated activity as a Polθ inhibitor, highlight its potential for the development of targeted cancer therapies.

References

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. knightchem-store.com [knightchem-store.com]

- 4. Polymerase θ Coordinates Multiple Intrinsic Enzymatic Activities during DNA Repair [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. DNA Polymerase theta (Polθ) – an error-prone polymerase necessary for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

The Azetidine Scaffold: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, favorable physicochemical properties, and synthetic tractability have positioned it as a valuable tool in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides an in-depth overview of the azetidine scaffold, encompassing its synthesis, key applications in drug discovery, and its role in modulating critical signaling pathways.

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, contributes to its distinct three-dimensional geometry, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[1] This structural feature, combined with its ability to improve properties like solubility and metabolic stability, makes azetidine a desirable bioisostere for other common saturated heterocycles like piperidine (B6355638) and pyrrolidine.[2][3]

Synthesis of Azetidine Derivatives

The construction of the azetidine ring has historically been a synthetic challenge; however, recent advancements have led to a variety of efficient methodologies.[4] Common strategies include intramolecular cyclizations, cycloadditions, and ring expansions.

Key Synthetic Protocols

A versatile one-pot synthesis of 3-substituted azetidine derivatives starting from 1-Boc-3-(bromomethyl)azetidine has been developed, allowing for the efficient generation of diverse chemical libraries.[5] Another common approach involves the synthesis of 3-aminoazetidines through the aminolysis of a mesylate intermediate.[6]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-((Arylamino)methyl)azetidine Derivatives[5]

-

To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 mmol) in acetonitrile (B52724) (10 mL), add the substituted aniline (B41778) (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature.

-

Add trifluoroacetic acid (5.0 mmol) dropwise to the reaction mixture and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 3-((arylamino)methyl)azetidine derivative.

Synthesis of 3-Amino-1-benzhydrylazetidine[6]

-

React commercially available 1-benzhydrylazetidin-3-ol (B14779) with methanesulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile.

-

Quench the reaction with water to precipitate the mesylate intermediate, which is isolated by filtration.

-

Treat the wet filter cake with ammonium (B1175870) hydroxide/isopropanol in a Parr reactor at approximately 70 °C to yield 3-amino-1-benzhydrylazetidine.

Azetidine in Drug Discovery: Therapeutic Applications

The unique properties of the azetidine scaffold have been exploited in the development of drugs and clinical candidates for a variety of diseases, including cancer and central nervous system (CNS) disorders.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[7]

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| H172 | STAT3 | Triple Negative Breast Cancer (TNBC) | 0.38 - 0.98 | [7] |

| H182 | STAT3 | Triple Negative Breast Cancer (TNBC) | 0.38 - 0.98 | [7] |

| H120 | STAT3 | Triple Negative Breast Cancer (TNBC) | 1.75 - 2.07 | [7] |

| H105 | STAT3 | Triple Negative Breast Cancer (TNBC) | 1.75 - 2.07 | [7] |

| Azetidin-2-one Derivative 2 | Tubulin | SiHa | 0.2 | [4] |

| Azetidin-2-one Derivative 2 | Tubulin | B16F10 | 1.8 | [4] |

| Azetidin-2-one Derivative 6 | Tubulin | SiHa | 0.1 | [4] |

| Azetidin-2-one Derivative 6 | Tubulin | B16F10 | 1.2 | [4] |

| Azetidine 8a | - | HepG2 | 13.5 (µg/ml) | [1] |

| Azetidine 8a | - | MCF-7 | 10 (µg/ml) | [1] |

| Azetidine 8b | - | HepG2 | 32.5 (µg/ml) | [1] |

| Azetidine 8b | - | MCF-7 | 25.9 (µg/ml) | [1] |

Central Nervous System (CNS) Activity

The rigid nature of the azetidine ring is advantageous for the design of CNS-active compounds, as it can lead to enhanced binding affinity and selectivity for neuronal targets. Azetidine derivatives have been developed as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, vesicular monoamine transporter 2 (VMAT2), and glycine (B1666218) transporter 1 (GlyT1).

| Compound | Target | Assay | IC50 (nM) | Reference |

| Valbenazine Metabolite ([+]-α-HTBZ) | VMAT2 | Radioligand Binding (rat striatum) | 2.9 | [5] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA Uptake Inhibition | 2830 | |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | GABA Uptake Inhibition | 15300 |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and experimental workflows is crucial for understanding the mechanism of action of azetidine-containing compounds.

STAT3 Signaling Pathway in Cancer

// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, IL-6R)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="STAT3 Dimer", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azetidine_Inhibitor [label="Azetidine-based\nSTAT3 Inhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; STAT3_inactive -> pSTAT3 [color="#5F6368"]; pSTAT3 -> Dimer [label="Dimerization", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dimer -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> DNA [style=invis]; Dimer -> DNA [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; DNA -> Gene_Expression [label="Transcription", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Azetidine_Inhibitor -> Dimer [label="Inhibition", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; }

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#F1F3F4", fontcolor="#202124"]; nAChR [label="nAChR", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Influx [label="Na+/Ca2+ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Signaling [label="Ca2+ Signaling Cascades", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_MAPK [label="ERK/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Neurotransmitter Release, Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azetidine_Modulator [label="Azetidine-based\nnAChR Modulator", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ACh -> nAChR [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; nAChR -> Ion_Influx [label="Channel Opening", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ion_Influx -> Depolarization [color="#5F6368"]; Ion_Influx -> Ca_Signaling [color="#5F6368"]; Ca_Signaling -> PI3K_Akt [color="#5F6368"]; Ca_Signaling -> ERK_MAPK [color="#5F6368"]; PI3K_Akt -> Cellular_Response [color="#5F6368"]; ERK_MAPK -> Cellular_Response [color="#5F6368"]; Depolarization -> Cellular_Response [color="#5F6368"]; Azetidine_Modulator -> nAChR [label="Modulation", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; }

Caption: Overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway.

NMDA Receptor Signaling Pathway

// Nodes Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine [label="Glycine/D-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Depolarization\n(removes Mg2+ block)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CaM_CaMKII [label="CaM/CaMKII Activation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., CREB, NOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plasticity [label="Synaptic Plasticity\n(LTP/LTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azetidine_Modulator [label="Azetidine-based\nNMDAR Modulator", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDAR [label="Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Glycine -> NMDAR [label="Co-agonist Binding", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Depolarization -> NMDAR [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NMDAR -> Ca_Influx [label="Channel Opening", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_Influx -> CaM_CaMKII [color="#5F6368"]; CaM_CaMKII -> Downstream [color="#5F6368"]; Downstream -> Plasticity [color="#5F6368"]; Azetidine_Modulator -> NMDAR [label="Modulation", fontsize=8, fontcolor="#4285F4", color="#4285F4", style=dashed]; }

Caption: The NMDA receptor signaling cascade, crucial for synaptic plasticity.

VMAT2 and GlyT1 Transporter Mechanisms

Caption: Inhibition mechanisms of VMAT2 and GlyT1 by azetidine-based compounds.

Experimental Workflow for VMAT2 Inhibition Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture VMAT2-expressing cells\n(e.g., HEK293-VMAT2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Prep [label="Prepare serial dilutions of\nAzetidine-based inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate cells with inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"]; Radioligand_Add [label="Add radioligand\n(e.g., [3H]dihydrotetrabenazine)", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrium [label="Incubate to reach equilibrium", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Rapid filtration to separate\nbound and free radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Quantify radioactivity\n(Scintillation counting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate % inhibition, determine IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Compound_Prep [color="#5F6368"]; Compound_Prep -> Incubation [color="#5F6368"]; Incubation -> Radioligand_Add [color="#5F6368"]; Radioligand_Add -> Equilibrium [color="#5F6368"]; Equilibrium -> Filtration [color="#5F6368"]; Filtration -> Quantification [color="#5F6368"]; Quantification -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Caption: A typical experimental workflow for a VMAT2 radioligand binding assay.

Conclusion

The azetidine scaffold has firmly established its importance in medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of potent and selective therapeutic agents. The continued development of novel synthetic methodologies and a deeper understanding of its influence on biological activity will undoubtedly lead to the discovery of new and improved azetidine-containing drugs for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to leveraging the potential of this remarkable heterocyclic scaffold.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: The Role of 3-Azetidinemethanol Hydrochloride in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinemethanol hydrochloride is a versatile saturated heterocyclic building block increasingly utilized in medicinal chemistry. Its strained four-membered ring imparts unique conformational rigidity and serves as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a hydroxymethyl group provides a key functional handle for further chemical modifications, allowing for the exploration of diverse chemical space. This document outlines the application of this compound in the discovery of potent and selective inhibitors of key biological targets, including DNA Polymerase Theta (Polθ), Signal Transducer and Activator of Transcription 3 (STAT3), and monoamine transporters.

I. Application in the Development of Polymerase Theta (Polθ) Inhibitors

The inhibition of the DNA repair enzyme Polymerase Theta (Polθ) has emerged as a promising synthetic lethal strategy for treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][2] 3-Hydroxymethyl-azetidine derivatives have been identified as a novel class of potent Polθ inhibitors.[3]

Signaling Pathway: Synthetic Lethality in BRCA-Deficient Cancers

In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired through the high-fidelity Homologous Recombination (HR) pathway. When HR is deficient, as in BRCA-mutated cancers, cells become reliant on alternative, error-prone repair pathways like Theta-Mediated End Joining (TMEJ), which is dependent on Polθ.[4][5] Inhibition of Polθ in these HR-deficient cells leads to the accumulation of toxic DNA damage and ultimately cell death, a concept known as synthetic lethality.[1][2]

Quantitative Data: Potency of 3-Hydroxymethyl-Azetidine Polθ Inhibitors

Structure-activity relationship (SAR) studies have led to the development of potent 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | Modification | Polθ IC50 (nM) | Antiproliferative IC50 (μM, BRCA2-/- DLD-1 cells) |

| 60a | Lead Molecule | 103.9 | - |

| 60b | Hydroxymethyl derivative | 23.5 | - |

| 60c | Deuterated derivative | 23.5 | 8.1 |

| 60d | Cyclopropyl replacement | >1000 | - |

| Data adapted from a study on novel 3-hydroxymethyl-azetidine Polθ inhibitors.[6] |

Experimental Protocols

Polymerase Theta Inhibition Assay (Fluorescence-Based Primer Extension Assay) [7]

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ.

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, a fluorescently labeled DNA primer-template substrate, and the Polθ enzyme (polymerase domain).

-

Compound Addition: Add varying concentrations of the test compound (e.g., this compound derivatives) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiation and Incubation: Initiate the reaction by adding dNTPs. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the fluorescence of the extended primer using a suitable plate reader. The signal is proportional to the polymerase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay in DNA Repair-Deficient Cells [8][9]

This assay assesses the cytotoxic effect of Polθ inhibitors on cancer cells with deficient DNA repair pathways.

-

Cell Culture: Culture BRCA-deficient cancer cells (e.g., BRCA2-/- DLD-1) and a corresponding wild-type cell line in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., WST-1 or alamarBlue) or a luminescent ATP assay.

-

Data Analysis: Normalize the viability data to the vehicle-treated control. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell proliferation.

II. Application in the Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous cancers, promoting tumor cell proliferation, survival, and metastasis.[10][11] Azetidine (B1206935) amides, derived from azetidine-containing scaffolds, have been developed as potent small-molecule inhibitors of STAT3.[12][13][14]

Signaling Pathway: STAT3 Activation and Inhibition

STAT3 is typically activated by phosphorylation in response to cytokine and growth factor signaling.[15][16] Phosphorylated STAT3 monomers dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis.[17] Azetidine-based inhibitors can disrupt STAT3 signaling by binding to the STAT3 protein and preventing its DNA-binding activity.[12][14]

Quantitative Data: Potency and Selectivity of Azetidine Amide STAT3 Inhibitors

Azetidine-based STAT3 inhibitors have demonstrated sub-micromolar potency and selectivity over other STAT family members.

| Compound ID | STAT3 IC50 (μM) | STAT1 IC50 (μM) | STAT5 IC50 (μM) | Cell Viability EC50 (μM, MDA-MB-231) |

| 5a | 0.52 | 12.0 | 9.3 | - |

| 5o | 0.38 | >20 | >20 | - |

| 8i | 0.34 | - | - | - |

| 7g | - | - | - | 0.9 - 1.9 |

| 9k | 1.18 | >20 | >20 | 0.9 - 1.9 |

| Data from studies on novel azetidine amides as STAT3 inhibitors.[12][13][18][19] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding [20][21][22]

This assay determines the ability of a compound to inhibit the binding of active STAT3 to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from appropriate cancer cell lines (e.g., MDA-MB-231).

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding site (e.g., hSIE probe) with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

-

Binding Reaction: Incubate the nuclear extract with the labeled probe in the presence of varying concentrations of the azetidine amide inhibitor or vehicle control.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled probe by chemiluminescence (for biotin) or autoradiography (for radioisotopes).

-

Analysis: Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex. Calculate the IC50 for inhibition of DNA binding.

III. Application in the Development of Monoamine Transporter Ligands

The azetidine scaffold is a key feature in the design of ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[23][24] These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs treating depression, ADHD, and other neurological disorders.[25][26]

Mechanism of Action: Monoamine Transporter Reuptake

Monoamine transporters are located on the presynaptic neuron and function to reuptake their respective neurotransmitters from the synaptic cleft, thus terminating the signal.[25][27] This process is dependent on sodium and chloride ion gradients.[23] Phenylazetidine derivatives can act as inhibitors of these transporters, blocking reuptake and thereby increasing the concentration and duration of action of the neurotransmitters in the synapse.

Quantitative Data: Binding Affinities of Phenylazetidine Derivatives for Monoamine Transporters

The binding affinity (Ki) of azetidine derivatives to monoamine transporters is a key measure of their potency.

| Compound ID | R (Substitution) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |

| 7c | 3,4-dichloro | - | 1.0 | - |

| 7g | 4-chloro | 620 | - | - |

| Hypothetical A | 2-Ethyl | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Data for compounds 7c and 7g are from a study on 3-aryl-3-arylmethoxy-azetidines.[28] Data for "Hypothetical A" is illustrative of the types of modifications made to the phenylazetidine scaffold.[29] |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters [29][30][31]

This assay measures the affinity of a test compound for a specific monoamine transporter by its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold in modern drug discovery. The unique structural and physicochemical properties of the azetidine ring have enabled the development of potent and selective modulators of challenging targets such as Polθ, STAT3, and monoamine transporters. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this valuable building block in the design of novel therapeutics.

References

- 1. ideayabio.com [ideayabio.com]

- 2. Mechanisms of synthetic lethality between BRCA1/2 and 53BP1 deficiencies and DNA polymerase theta targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymerase θ—what does it see, and why does it matter for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. med.upenn.edu [med.upenn.edu]

- 21. signosisinc.com [signosisinc.com]

- 22. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 23. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 24. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 25. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery and Development of Monoamine Transporter Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. grokipedia.com [grokipedia.com]

- 28. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 31. giffordbioscience.com [giffordbioscience.com]

3-Azetidinemethanol Hydrochloride: A Versatile Scaffold for the Development of Potent Enzyme Inhibitors

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinemethanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The rigid, three-dimensional structure of the azetidine (B1206935) ring system offers a unique scaffold that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and better target engagement. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent inhibitors targeting key enzymes in cellular signaling pathways, namely STAT3, SHP2, and PDE10A.

The inherent reactivity of the secondary amine and the primary alcohol in 3-Azetidinemethanol allows for straightforward chemical modifications, making it an ideal starting point for the construction of compound libraries for high-throughput screening. Its application has led to the discovery of inhibitors with significant therapeutic potential in oncology, neuroscience, and inflammatory diseases.

Target Applications and Biological Significance

Inhibitors derived from this compound have shown significant activity against several important biological targets:

-

Signal Transducer and activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in a wide range of human cancers. STAT3 plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

-

Src Homology region 2 domain-containing Phosphatase 2 (SHP2): A non-receptor protein tyrosine phosphatase that is a critical component of the RAS-MAPK signaling pathway. Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers. Allosteric inhibition of SHP2 is an attractive approach for the treatment of these diseases.

-

Phosphodiesterase 10A (PDE10A): An enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are crucial for signal transduction in the brain. PDE10A is highly expressed in the striatum and is a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Data Presentation: Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of representative compounds synthesized using an azetidine scaffold, highlighting the potential of derivatives of this compound.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| STAT3 Inhibitors | ||||

| H182 | STAT3 | DNA Binding | 0.66 ± 0.10 | [1] |

| H172 | STAT3 | DNA Binding | 0.98 ± 0.05 | [1] |

| H120 | STAT3 | DNA Binding | 1.75 ± 0.19 | [1] |

| H105 | STAT3 | DNA Binding | 2.07 ± 0.12 | [1] |

| SHP2 Inhibitors | ||||

| Representative Azetidine Derivative | SHP2 | Enzymatic | Data not available for a specific this compound derivative | |

| PDE10A Inhibitors | ||||

| Representative Azetidine Derivative | PDE10A | Enzymatic | Data not available for a specific this compound derivative |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors and the experimental processes, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

SHP2 Signaling Pathway and Point of Inhibition.

STAT3 Signaling Pathway and Point of Inhibition.

PDE10A Signaling Pathway and Point of Inhibition.

General Experimental Workflow.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the deprotection of a Boc-protected precursor.

Materials:

-

1-Boc-3-hydroxymethylazetidine

-

Dichloromethane (DCM)

-

Hydrogen chloride solution in dioxane (4 M)

Procedure:

-

Dissolve 1-Boc-3-hydroxymethylazetidine (1 equivalent) in dichloromethane.

-

Add a solution of hydrogen chloride in dioxane (4 M, excess) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction for completion by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to afford this compound as a white solid.

General Protocol for Synthesis of Azetidine-based Inhibitors

The following is a representative protocol for the derivatization of the 3-Azetidinemethanol core.

Materials:

-

This compound

-

Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Suspend this compound (1 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base (2-3 equivalents) and stir the mixture until the starting material dissolves.

-

Add the electrophile (1-1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Biological Assay Protocols

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe

-

Test compounds (azetidine derivatives)

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

Procedure:

-

Pre-incubate nuclear extracts containing activated STAT3 with increasing concentrations of the test compound for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe and poly(dI-dC) to the mixture and incubate for a further 20-30 minutes.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantify the bands corresponding to the STAT3:DNA complex to determine the extent of inhibition and calculate the IC50 value.

Materials:

-

Recombinant human SHP2 enzyme

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay buffer (e.g., HEPES, pH 7.2)

-

Test compounds

-

Microplate reader capable of fluorescence detection

Procedure:

-

Pre-incubate the SHP2 enzyme with the test compound or vehicle for 15 minutes at 37°C in the assay buffer.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Incubate the reaction for 60 minutes at 37°C.

-

Measure the fluorescence of the product, DiFMU, at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP or cGMP substrate

-

Assay buffer

-

Binding agent that specifically binds to the fluorescent monophosphate product

-

Test compounds

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Add the assay buffer, fluorescent substrate, and serially diluted test compounds to the wells of a microplate.

-

Initiate the reaction by adding the PDE10A enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the binding agent.

-

Measure the fluorescence polarization. Inhibition of PDE10A prevents the hydrolysis of the fluorescent substrate, resulting in a high fluorescence polarization signal.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective inhibitors of key cellular enzymes. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutics for a range of diseases. The unique structural features of the azetidine ring continue to make it a privileged motif in modern drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Human Rhinovirus (HRV) Capsid-Binding Inhibitors using 3-Azetidinemethanol HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the primary cause of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma. The development of effective antiviral agents against HRV is a significant therapeutic goal. One promising strategy is the inhibition of viral entry into host cells by targeting the viral capsid.[1] Small molecules known as capsid binders can insert into a hydrophobic pocket in the VP1 capsid protein, stabilizing the capsid and preventing the conformational changes required for uncoating and release of the viral RNA genome.[2] This application note describes the synthesis and evaluation of a novel series of HRV inhibitors incorporating a 3-azetidinemethanol moiety, a structural motif that has shown promise in enhancing the antiviral activity of other HRV inhibitors.[3]

Mechanism of Action: Capsid-Binding Inhibition

HRV capsid-binding inhibitors function by physically interacting with the viral capsid, a protein shell that protects the viral genome.[1] This interaction prevents the virus from successfully infecting host cells. The binding of the inhibitor to a specific pocket within the capsid protein induces conformational changes that stabilize the capsid, thereby blocking the uncoating process and the release of viral RNA into the cytoplasm.[1] This mechanism effectively neutralizes the virus particle, rendering it non-infectious.

References

- 1. What are HRV capsid inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-(Hydroxymethyl)azetidine in Parallel Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. 3-(Hydroxymethyl)azetidine, in particular, serves as a versatile and valuable building block for the construction of diverse chemical libraries through parallel synthesis. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for two independent vectors of diversification, enabling the rapid exploration of chemical space around a compact and desirable scaffold.

This document provides detailed application notes and protocols for the use of 3-(hydroxymethyl)azetidine in parallel synthesis, covering both solution-phase and solid-phase methodologies. The protocols are designed to be amenable to high-throughput and automated synthesis platforms, facilitating the efficient generation of compound libraries for screening and lead optimization.

Core Scaffold: N-Boc-3-(hydroxymethyl)azetidine

For most parallel synthesis applications, the nitrogen of 3-(hydroxymethyl)azetidine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the hydroxyl group. The Boc group can be readily removed under acidic conditions to enable subsequent diversification of the azetidine (B1206935) nitrogen. The protocols described herein will primarily utilize N-Boc-3-(hydroxymethyl)azetidine as the starting material.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers a rapid and flexible approach for the creation of smaller, focused libraries. The following protocols detail common diversification strategies for 3-(hydroxymethyl)azetidine in this format.

Protocol 1: Parallel Synthesis of an Ether Library via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the conversion of the primary alcohol of N-Boc-3-(hydroxymethyl)azetidine to a diverse range of ethers.[1] This reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups present in the nucleophilic coupling partner.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 0.5 M stock solution of N-Boc-3-(hydroxymethyl)azetidine in anhydrous tetrahydrofuran (B95107) (THF).

-

Prepare a 0.5 M stock solution of triphenylphosphine (B44618) (PPh₃) in anhydrous THF.

-

Prepare a library of diverse phenols or other acidic hydroxyl compounds as 0.6 M stock solutions in anhydrous THF.

-

-

Dispensing:

-

Into each well of a 96-well reaction plate, dispense 100 µL of the N-Boc-3-(hydroxymethyl)azetidine stock solution (50 µmol).

-

To each well, add 100 µL of the PPh₃ stock solution (50 µmol).

-

To each well, add 100 µL of a unique phenol (B47542) stock solution (60 µmol, 1.2 equivalents).

-

-

Reaction Initiation:

-

Cool the reaction plate to 0 °C.

-

Slowly add 100 µL of a 0.5 M solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF (50 µmol) to each well.

-

Seal the reaction plate and allow it to warm to room temperature. Agitate for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of methanol (B129727) to each well.

-

Concentrate the plate under reduced pressure.

-

Redissolve the residues in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).

-

Purify the library members using parallel solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Quantitative Data (Representative):

| Building Block (Phenol) | Product | Yield (%) | Purity (%) |

| Phenol | N-Boc-3-(phenoxymethyl)azetidine | 85 | >95 |

| 4-Chlorophenol | N-Boc-3-((4-chlorophenoxy)methyl)azetidine | 82 | >95 |

| 4-Methoxyphenol | N-Boc-3-((4-methoxyphenoxy)methyl)azetidine | 88 | >95 |

| 2-Naphthol | N-Boc-3-((naphthalen-2-yloxy)methyl)azetidine | 79 | >95 |

Caption: Workflow for parallel ether synthesis.

Protocol 2: Parallel Synthesis of an Amide Library after N-Deprotection

This two-stage protocol first involves the removal of the Boc protecting group, followed by the parallel acylation of the now-free secondary amine with a library of carboxylic acids.

Experimental Protocol: